

Dihydroaeruginoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties

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Compound of Interest		
Compound Name:	Dihydroaeruginoic Acid	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (Dha), a thiazoline derivative produced by various fluorescent pseudomonads, has demonstrated notable antifungal and antibacterial activity, particularly against phytopathogenic microorganisms. This technical guide provides a comprehensive overview of the current knowledge on Dha, focusing on its antimicrobial spectrum, biosynthesis, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Dihydroaeruginoic acid, chemically known as 2-(2-hydroxyphenyl)-thiazolidine-4-carboxylic acid, is a secondary metabolite synthesized by bacteria of the Pseudomonas genus, including P. aeruginosa and P. fluorescens. It is a precursor in the biosynthesis of the siderophore pyochelin, a molecule involved in iron acquisition.[1][2] The antifungal properties of Dha have been recognized, positioning it as a molecule of interest for the development of new antifungal agents, especially in the context of agricultural applications.[3][4]

Antimicrobial Activity



The antimicrobial activity of **Dihydroaeruginoic acid** has been evaluated against a range of fungal and bacterial species. The following tables summarize the available quantitative data on its inhibitory effects.

Table 1: Antifungal Activity of Dihydroaeruginoic Acid

Fungal Species	Туре	Minimum Inhibitory Concentration (MIC)	Reference
Septoria tritici	Plant Pathogenic Fungus	Data reported, specific values not available in abstract	[4]
Rhizoctonia solani	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Pythium ultimum	Oomycete	Inhibited by 200 μ g/disc	Product Information
Botrytis cinerea	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Sclerotinia rolfsii	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Colletotrichum gloeosporioides	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Fusarium oxysporum	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information

Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.

Table 2: Antibacterial Activity of Dihydroaeruginoic Acid



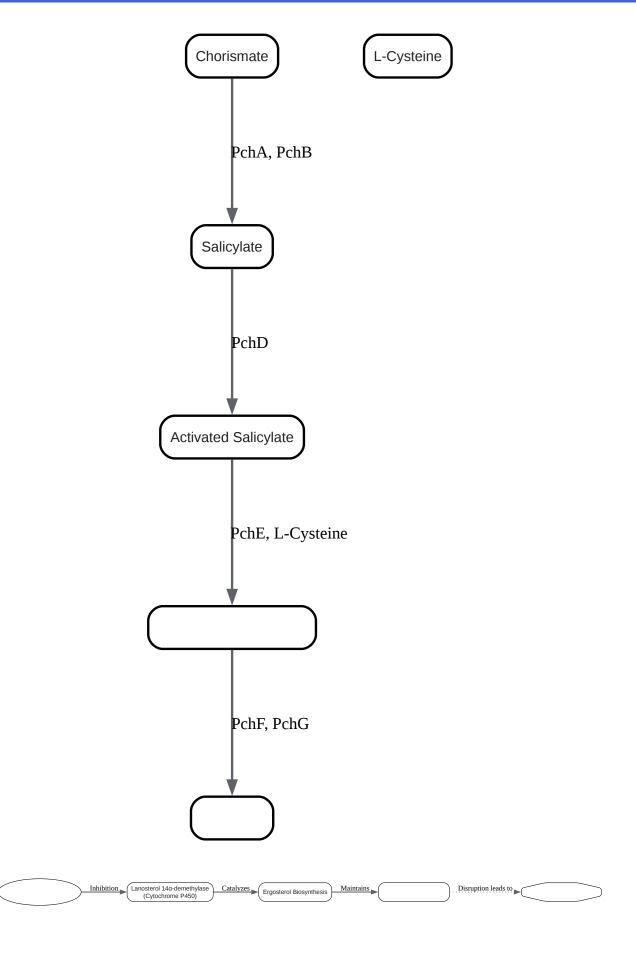
Bacterial Species	Gram Stain	Minimum Inhibitory Concentration (MIC)	Reference
Bacillus subtilis	Positive	Inhibited by 200 μ g/disc	Product Information
Erwinia herbicola	Negative	Inhibited by 200 μ g/disc	Product Information
Streptomyces albus	Positive	Inhibited by 200 μ g/disc	Product Information

Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.

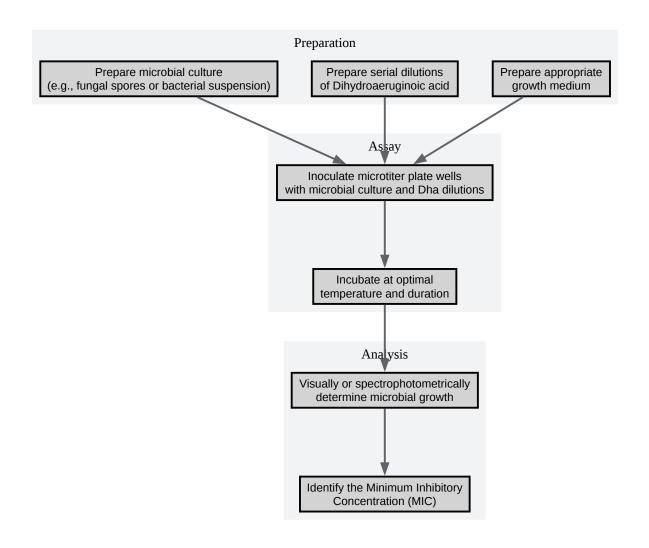
Biosynthesis of Dihydroaeruginoic Acid

Dihydroaeruginoic acid is an intermediate in the biosynthesis of pyochelin in Pseudomonas aeruginosa. The process is initiated with the conversion of chorismate to salicylate. Salicylate is then activated and condensed with a molecule of L-cysteine, which subsequently cyclizes to form the thiazoline ring of Dha.[2][5] This biosynthetic pathway is encoded by the pch gene cluster.









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